2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indole and thiazolidine ring system, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate then undergoes cyclization with isatin to form the spiro[indole-thiazolidine] core. The final step involves the acylation of the spiro compound with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are also applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide
- 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[3’-(4-chlorophenyl)-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]acetamide lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in substituents and functional groups .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-11-5-7-12(8-6-11)22-16(24)10-26-18(22)13-3-1-2-4-14(13)21(17(18)25)9-15(20)23/h1-8H,9-10H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZUSPNUKBMCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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